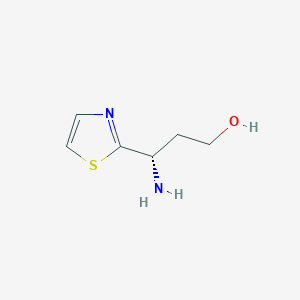

(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Description

BenchChem offers high-quality (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

(3S)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2/t5-/m0/s1 |

InChI Key |

MLEQXZUBJLXZKM-YFKPBYRVSA-N |

Isomeric SMILES |

C1=CSC(=N1)[C@H](CCO)N |

Canonical SMILES |

C1=CSC(=N1)C(CCO)N |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties and Synthesis of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

The compound (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol represents a highly versatile, chiral 1,3-amino alcohol building block. Featuring an electron-withdrawing 1,3-thiazole ring adjacent to a primary amine and a terminal primary alcohol, this scaffold is a privileged pharmacophore in the design of protease inhibitors, kinase modulators, and peptidomimetics. This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, stereoretentive synthetic protocol for its generation.

Structural & Physicochemical Profiling

The strategic value of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol lies in its dense functionalization and defined stereochemistry. The 1,3-amino alcohol motif is a classic structural element, but the integration of the 1,3-thiazole ring at the C3 position fundamentally alters the molecule's electronic and binding profile.

As a Senior Application Scientist, I emphasize that the thiazole ring is not merely a structural spacer; it acts as a potent

Quantitative Data: Physicochemical Properties

| Property | Predicted/Typical Value | Pharmacological Significance |

| Molecular Weight | 158.22 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" for downstream derivatization. |

| LogP (Octanol/Water) | ~0.20 - 0.45 | Highly hydrophilic; ensures excellent aqueous solubility for oral bioavailability. |

| ~8.2 - 8.6 | Partially protonated at pH 7.4, allowing for dynamic salt-bridge formation with target acidic residues (e.g., Asp/Glu). | |

| ~2.5 | Unprotonated at physiological pH; acts strictly as a directional hydrogen-bond acceptor. | |

| Hydrogen Bond Donors | 3 ( | Facilitates strong, multi-point target engagement within solvent-exposed channels. |

| Hydrogen Bond Acceptors | 4 (N, N, O, S) | Provides a versatile interaction profile for kinase hinge-binding or protease active sites. |

Biological Target Integration & Pharmacophore Logic

In drug development, the spatial arrangement of functional groups dictates target affinity. The (3S) configuration strictly orients the primary amine and the thiazole ring to interact with distinct sub-pockets within a biological target. Similar thiazolyl amino alcohol scaffolds have been critical in the synthesis of complex antibiotics and antimalarial agents [1].

Fig 1: Pharmacophore mapping of the 1,3-amino alcohol scaffold against biological targets.

Stereoselective Synthesis: The Reduction Workflow

Mechanistic Causality & Reagent Selection

The synthesis of 1,3-amino alcohols from their corresponding

To ensure absolute stereoretention of the (3S) center, we employ the

Fig 2: Synthetic workflow for the stereoretentive reduction of the beta-amino acid.

Step-by-Step Experimental Protocol

Safety Note: The generation of borane produces highly flammable hydrogen gas (

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flush the system thoroughly with inert

or Argon gas. -

Reagent Loading: Suspend the starting material, (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid (10.0 mmol, 1.72 g), and

(25.0 mmol, 0.95 g) in 40 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath. -

In Situ Borane Generation: Dissolve

(10.0 mmol, 2.54 g) in 10 mL of anhydrous THF. Add this iodine solution dropwise to the flask over 30 minutes.-

Validation Check: Vigorous evolution of

gas will occur. The dark iodine color will dissipate immediately as it reacts with

-

-

Reduction Phase: Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to a gentle reflux (approx. 66 °C) for 14 hours.

-

Quenching: Cool the flask to room temperature. Carefully add Methanol (15 mL) dropwise until effervescence ceases entirely. This safely quenches any unreacted borane.

-

Hydrolysis of Boron Chelates (Critical Step): Evaporate the volatile solvents under reduced pressure. Add 20% aqueous KOH (30 mL) to the resulting white residue and reflux the mixture for 4 hours.

-

Causality: Amino alcohols form exceptionally stable, cage-like boron chelates. Harsh basic hydrolysis is mandatory to break the B-N and B-O bonds and liberate the free amino alcohol.

-

-

Extraction: Cool the mixture to room temperature. Extract the aqueous layer with a highly polar organic solvent mixture: Dichloromethane/Isopropanol (3:1, v/v) (4 x 30 mL).

-

Causality: The target 1,3-amino alcohol is highly hydrophilic. Standard extractions with Ethyl Acetate or pure DCM will result in severe product loss to the aqueous phase.

-

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under vacuum. Purify the crude product via flash column chromatography (Silica gel, Eluent: DCM/MeOH/

Downstream Reactivity & Orthogonal Functionalization

For drug development professionals utilizing this building block, differentiating the primary amine from the primary alcohol is a common requirement.

-

N-Functionalization: The primary amine is highly nucleophilic, though slightly attenuated by the thiazole ring. It can be selectively protected using

or Fmoc-Cl in aqueous dioxane with -

O-Functionalization: To selectively functionalize the oxygen (e.g., forming an ether or ester), the amine must first be protected (e.g., as an N-Boc derivative). Subsequent deprotonation of the alcohol requires a strong base like

in DMF, followed by the addition of an alkyl halide.

By mastering the unique physicochemical properties and the stereoretentive synthesis of this scaffold, researchers can reliably integrate the (3S)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol moiety into advanced therapeutic candidates.

References

-

Delgado, O., Heckmann, G., Müller, H. M., & Bach, T. (2006). "Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics by Regio- and Stereoselective Addition of 2-Metalated 4-Bromothiazoles to α-Chiral Electrophiles." The Journal of Organic Chemistry, 71(12), 4599–4608. URL: [Link]

-

Barluenga, J., Aguilar, E., Fustero, S., Olano, B., & Viado, A. L. (1992). "Stereoselective synthesis of 1,3-amino alcohols and 1,3-amino ketones." The Journal of Organic Chemistry, 57(4), 1219–1223. URL: [Link]

-

McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571. URL: [Link]

-

Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137–151. URL: [Link]

Molecular Structure and Stereochemistry of Thiazolyl Amino Alcohols

Technical Guide for Drug Discovery & Synthetic Chemistry

Executive Summary

Thiazolyl amino alcohols represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in antibiotics (e.g., GE2270 A), antineoplastic agents, and chiral ligands for asymmetric catalysis.[1] Their utility stems from the unique electronic properties of the thiazole ring—specifically the basic nitrogen and polarizable sulfur—coupled with the stereochemical complexity of the vicinal amino alcohol moiety. This guide synthesizes the structural dynamics, stereochemical assignment, and asymmetric synthesis of these compounds, providing a self-validating roadmap for researchers.

Part 1: Molecular Architecture & Conformational Dynamics

Electronic Descriptors of the Thiazole Core

The thiazole ring is not merely a spacer; it is an active electronic modulator.

-

Thiazole Nitrogen (N3): Acts as a hydrogen bond acceptor (pKa of conjugate acid

2.5).[1] In amino alcohols, it frequently engages in intramolecular hydrogen bonding with the hydroxyl or amide protons, locking the molecule into specific conformations. -

Thiazole Sulfur (S1): While less basic, the sulfur atom contributes to "chalcogen bonding" and influences lipophilicity.[1] Its large van der Waals radius creates steric bulk that restricts rotation around the C-C bond connecting the thiazole to the amino alcohol chain.

The Semi-Extended Conformation

Unlike phenyl-based analogs, thiazolyl amino acid derivatives exhibit a distinct conformational preference known as the semi-extended

-

Mechanism: This conformation is stabilized by a characteristic intramolecular hydrogen bond between the amino alcohol's amide/amine proton and the thiazole nitrogen (

).[2] -

Energetics: DFT studies indicate this interaction stabilizes the structure by approximately 3–5 kcal/mol compared to open conformers.[1]

-

Implication: In drug design, this "pre-organized" structure reduces the entropic penalty of binding to protein targets, potentially enhancing potency.[1]

Intramolecular Hydrogen Bonding Network

The vicinal amino alcohol motif (

- : Dominant in non-polar solvents, forming a 5-membered ring.[1]

- : Less common due to the lower acidity of the amine proton.

- : In thiazolyl derivatives, this interaction often competes with the standard vicinal H-bond, creating a dynamic equilibrium dependent on solvent polarity.[1]

Part 2: Asymmetric Synthesis Strategy

Core Directive: The following protocol prioritizes enantiomeric purity using the Ellman Sulfinamide method, currently the industry standard for amine synthesis due to its reliability and scalability.

Strategic Rationale: The Ellman Auxiliary

Direct addition of thiazolyl organometallics to unprotected amino aldehydes often yields racemic mixtures or poor diastereoselectivity (dr). The use of (S)-tert-butanesulfinamide provides three advantages:

-

Activation: The sulfinyl group activates the imine for nucleophilic attack.[1]

-

Induction: The chiral sulfur center directs the nucleophile to a specific face of the imine (typically via a six-membered chair-like transition state).

-

Deprotection: The auxiliary is cleaved under mild acidic conditions, preserving the thiazole ring.[1]

Detailed Protocol: Synthesis of Chiral 1-Thiazolyl-2-Amino Alcohols

Step 1: Condensation (Imine Formation)

Reagents:

-

Dissolve the aldehyde (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

-

Add

(2.0 equiv) dropwise.[1] Note: Titanium acts as a Lewis acid and water scavenger. -

Stir at room temperature for 12–24 h. Monitor by TLC.[1]

-

Workup: Quench with brine, filter through Celite to remove titanium salts. Concentrate to yield the N-sulfinyl imine .

Step 2: Diastereoselective Nucleophilic Addition

Reagents: 2-Bromothiazole,

-

Metallation: In a separate flask, dissolve 2-bromothiazole (1.5 equiv) in dry ether/THF at

. Add -

Transmetallation (Critical for dr): For higher diastereoselectivity, transmetallate with

or use non-coordinating solvents. -

Addition: Cannulate the pre-cooled N-sulfinyl imine solution into the lithiothiazole solution at

. -

Stir for 4 hours, allowing slow warming to

. -

Quench: Add saturated

. Extract with EtOAc.[1] -

Purification: Silica gel chromatography. Expect dr > 90:[1]10. Isolate the major diastereomer.[1]

Step 3: Deprotection

Reagents:

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4N

in dioxane (2.0 equiv).[1] Stir for 1 hour at RT. -

Concentrate to yield the chiral thiazolyl amino alcohol hydrochloride salt .

-

Optional: Remove TBS protecting group with TBAF if the hydroxyl was protected.[1]

Synthetic Workflow Visualization

Caption: Asymmetric synthesis workflow using Ellman's auxiliary to ensure high enantiomeric purity.

Part 3: Stereochemical Determination (Mosher's Method)[1][4]

Assigning absolute configuration (R vs S) is critical. X-ray crystallography is definitive but requires suitable crystals.[1] Mosher's Method (NMR) is the standard solution-phase technique.

The Protocol

-

Derivatization: React the chiral amino alcohol (or the alcohol precursor) with both

- and -

Product: This yields two diastereomeric esters: the

-MTPA ester and the -

Analysis: Compare the

NMR chemical shifts (

Calculating

Calculate the difference in chemical shift for each proton:

Interpretation (Sector Rule)

-

Positive

( -

Negative

( -

Thiazole Specifics: The thiazole ring typically causes a significant anisotropic shielding effect.[1] Ensure the thiazole ring is treated as the "bulky" substituent in the Mosher model.

Caption: Logic flow for determining absolute stereochemistry using Mosher's esters.

Part 4: Quantitative Data & Applications

Comparative Reactivity and Properties

The following table contrasts thiazolyl amino alcohols with their phenyl analogs, highlighting why the thiazole scaffold is preferred in specific catalytic and biological contexts.

| Feature | Thiazolyl Amino Alcohol | Phenyl Amino Alcohol | Implication |

| H-Bond Acceptor | Nitrogen ( | None (Ring is hydrophobic) | Thiazole can lock conformation via intramolecular H-bonds. |

| Acidity (pKa) | OH | OH | Thiazolyl alcohols are slightly more acidic, enhancing metal binding.[1] |

| Coordination | Bidentate (N, O) or Tridentate (N, O, S) | Bidentate (N, O) | Thiazole offers "hemilabile" coordination sites for catalysis.[1] |

| Solubility | Moderate water solubility | Low water solubility | Better bioavailability for thiazole drugs.[1] |

Case Study: Antibiotic GE2270 A

The eastern fragment of the thiopeptide antibiotic GE2270 A contains a chiral thiazolyl amino alcohol.

-

Stereocenter: The

-bearing stereocenter must be strictly controlled (typically S). -

Synthesis: The protocol described in Section 2.2 (using mandelic acid derivatives or Ellman's auxiliary) allows for the precise construction of this fragment, which is essential for the antibiotic's inhibition of bacterial protein synthesis (EF-Tu binding).

References

-

Synthesis and configurational assignment of the amino alcohol in the eastern fragment of the GE2270 antibiotics. PubMed. [Link]

-

Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PubMed Central (PMC). [Link]

-

Mosher ester derivatives for assignment of absolute stereochemistry. Oregon State University. [Link][1]

-

New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Royal Society of Chemistry (RSC). [Link][1]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and ionization of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

An In-depth Technical Guide to the pKa Values and Ionization of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Authored by: Gemini, Senior Application Scientist

Abstract

The ionization state of a drug candidate, governed by its acid dissociation constants (pKa), is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide provides a comprehensive technical overview of the key ionizable centers of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, a molecule featuring a chiral amino alcohol scaffold attached to a thiazole heterocycle. Due to the absence of published experimental pKa values for this specific compound, this document outlines the theoretical basis for estimating its pKa values, presents authoritative methodologies for their empirical determination, and discusses the profound implications of its pH-dependent ionization for drug development professionals.

Introduction: The Criticality of pKa in Drug Development

The journey of a drug molecule from administration to its target site is a complex odyssey through various physiological compartments, each with a distinct pH environment. The molecule's ability to traverse biological membranes, dissolve in aqueous media, and interact with its target receptor is intimately linked to its ionization state. For (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, understanding its protonation and deprotonation equilibria is not merely an academic exercise; it is a foundational pillar for predicting its pharmacokinetic behavior and optimizing its therapeutic potential.[1][2][3] An accurate pKa profile enables rational formulation design, predicts potential sites of absorption, and provides insight into drug-target interactions.

Structural Analysis and Theoretical pKa Estimation

A meticulous analysis of the molecular structure of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL reveals three functional groups with the potential for ionization: a primary aliphatic amine, a thiazole ring, and a primary alcohol.

-

Primary Amino Group (-NH₂): This is the most basic center in the molecule. Aliphatic amines are well-characterized bases. The pKa of a protonated primary amine (R-NH₃⁺) typically falls within the range of 9.0 to 11.0.[4][5][6] For structurally similar primary amines, the pKa often centers around 10.6.[7] Therefore, this group is expected to be predominantly protonated and carry a positive charge at physiological pH (7.4).

-

1,3-Thiazole Ring: The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and can act as a weak base. The pKa of the conjugate acid of thiazole is approximately 2.5.[8][9][10] This indicates that the thiazole ring will be protonated only under highly acidic conditions, such as those found in the stomach, and will be neutral at physiological pH.

-

Primary Alcohol Group (-OH): The hydroxyl group is exceedingly weakly acidic, with a pKa value typically around 16.[4][11] Consequently, it will remain in its neutral, protonated form under all relevant physiological and pharmaceutical conditions and does not contribute significantly to the ionization profile of the molecule in aqueous systems.

Based on this analysis, (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is a dibasic compound. We can predict two distinct pKa values, summarized in the table below.

Table 1: Estimated pKa Values and Corresponding Ionizable Groups

| Ionizable Group | Type | Predicted pKa | Predominant Form at pH 7.4 |

| Primary Amine (R-NH₃⁺) | Basic | ~9.0 - 10.6 | Protonated (R-NH₃⁺) |

| Thiazole Ring (C₃H₂NS-H⁺) | Basic | ~2.5 | Neutral (C₃H₂NS) |

| Primary Alcohol (R-OH) | Very Weakly Acidic | ~16 | Neutral (R-OH) |

Methodologies for Empirical pKa Determination

While theoretical estimation provides a valuable starting point, precise pKa values must be determined experimentally. The choice of methodology depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration: The Gold Standard

Potentiometric titration is one of the most robust, cost-effective, and widely used methods for pKa determination.[12] The principle involves the gradual addition of a standardized titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[2] The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the resulting titration curve.[12][13]

Caption: Workflow for potentiometric pKa determination.

-

System Preparation:

-

Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[13] Ensure the electrode is clean and properly maintained.

-

Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL in deionized, CO₂-free water to a final concentration between 0.001 M and 0.01 M. If solubility is low, a co-solvent like methanol or DMSO may be used, but its effect on pKa must be noted.

-

Maintain a constant ionic strength in the solution, typically by adding a background electrolyte like 0.15 M KCl.[13]

-

Transfer the solution to a thermostatted reaction vessel and maintain a constant temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a magnetic stirrer into the sample solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate titration of basic groups.[13]

-

Begin the titration. For a dibasic substance like the target molecule, this will be a two-stage process. First, titrate with 0.1 M HCl to protonate both basic sites fully.

-

Then, titrate the fully protonated species with 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each increment, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

To precisely identify the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points correspond to the peaks of the first derivative curve.

-

The pKa values are determined from the pH at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).[13]

-

UV-Vis Spectrophotometry

This method is an excellent alternative if the compound possesses a chromophore in proximity to an ionizable center, leading to a pH-dependent change in its UV-Vis absorption spectrum.[3] It requires a much smaller amount of sample compared to potentiometry.[3] The procedure involves recording spectra in a series of buffers of known pH. By plotting the change in absorbance at a specific wavelength against pH, a sigmoidal curve is generated from which the pKa can be derived at the inflection point.[12]

In-Silico pKa Prediction

Computational tools offer rapid pKa prediction and are invaluable for high-throughput screening.[14][15] Software packages like ACD/Labs pKa DB, Schrödinger's Epik, and MoKa use algorithms based on large databases of experimental values, quantum mechanics, or graph convolutional networks to calculate pKa values from a molecule's structure.[14][15][16][17] While powerful, these predictions should be viewed as high-quality estimates that ideally warrant experimental confirmation for lead candidates.

Predicted Ionization Profile and Physiological Implications

The interplay between the two key pKa values determines the net charge of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL across the physiological pH range. This relationship is crucial for predicting its behavior in the body.

Diagram of pH-Dependent Ionization States

Sources

- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. MoKa - pKa modelling [moldiscovery.com]

- 15. schrodinger.com [schrodinger.com]

- 16. acdlabs.com [acdlabs.com]

- 17. GitHub - mayrf/pkasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks · GitHub [github.com]

Pharmacophore Analysis of Thiazole-Substituted Amino Alcohols: A Strategic Technical Guide

This guide provides a comprehensive technical analysis of the pharmacophore definition, synthesis, and biological evaluation of thiazole-substituted amino alcohols.

Executive Summary & Strategic Relevance

Thiazole-substituted amino alcohols represent a privileged scaffold in medicinal chemistry, merging the bioactivity of the 1,3-thiazole ring (a common bioisostere for pyridine or imidazole) with the

This hybrid scaffold is increasingly relevant in two primary therapeutic areas:

-

Antimicrobial/Antifungal Agents: Mimicking the transition state of ergosterol biosynthesis intermediates or acting as minor groove binders.

-

Anticancer Therapeutics: Specifically targeting receptor tyrosine kinases (RTKs) or tubulin polymerization, where the amino alcohol provides essential hydrogen bonding interactions within the ATP-binding pocket.

This guide details the workflow for defining the pharmacophore of these molecules, validating them synthetically, and assessing their Structure-Activity Relationship (SAR).

Structural Architecture & Chemical Space

To perform an accurate pharmacophore analysis, one must first deconstruct the scaffold into its functional interaction points.

The Thiazole Core[1]

-

Electronic Character:

-excessive heterocycle. -

Role: Acts as a flat, aromatic linker capable of

- -

H-Bonding: The Nitrogen (N3) is a weak H-bond acceptor; the Sulfur (S1) contributes to lipophilicity and potential weak interactions with carbonyl oxygens (

interactions).

The Amino Alcohol Linker

-

Chirality: The secondary hydroxyl group introduces a chiral center (

), critical for stereoselective binding. -

H-Bonding Network:

-

-OH Group: Acts as both H-bond donor (HBD) and acceptor (HBA). often anchoring the molecule to polar residues (e.g., Asp, Glu).

-

-NH- Group: Protonatable at physiological pH (depending on substitution), acting as a cationic center for ionic interactions with conserved Aspartate residues (common in GPCRs and Kinases).

-

Pharmacophore Modeling Workflow

The following workflow utilizes a Ligand-Based Pharmacophore approach, ideal when the crystal structure of the target is flexible or unknown.

Computational Workflow Diagram

Figure 1: Step-by-step computational workflow for generating a pharmacophore hypothesis for thiazole-substituted amino alcohols.

Key Pharmacophoric Features

Based on SAR data from analogous systems (e.g., antifungal azoles and beta-blockers), the consensus pharmacophore for active thiazole amino alcohols typically includes:

| Feature Type | Geometric Constraint | Chemical Function |

| Aromatic Ring (R) | Thiazole Centroid | |

| H-Bond Donor (D) | Hydroxyl (-OH) | Interaction with backbone carbonyls or Ser/Thr side chains. |

| Positive Ionizable (P) | Secondary Amine (-NH-) | Ionic bridge (Salt bridge) with Asp/Glu. |

| Hydrophobic (H) | N-Substituent (e.g., t-Butyl, Isopropyl) | Occupies hydrophobic pockets (Van der Waals). |

Experimental Validation: Synthesis Protocol

To validate the pharmacophore, one must synthesize derivatives that probe specific features (e.g., removing the OH, altering the amine bulk). The most robust route is the Epoxide Ring Opening strategy.

Synthesis Diagram: Epoxide Opening Route

Figure 2: Synthetic pathway for accessing thiazole-substituted amino alcohols via epoxide ring opening.[1]

Detailed Protocol: Epoxide Ring Opening

Note: This protocol assumes the intermediate 2-(oxiran-2-yl)thiazole has been generated.

-

Reagents: 2-(oxiran-2-yl)thiazole (1.0 eq), Substituted Amine (e.g., isopropylamine, 1.2 eq), Ethanol (anhydrous), Lithium Perchlorate (

, 0.1 eq - Catalyst). -

Procedure:

-

Dissolve the thiazole epoxide in anhydrous ethanol (0.5 M concentration).

-

Add the amine and the

catalyst. Rationale: -

Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water and brine. Dry over

. -

Purification: Flash column chromatography on silica gel.

-

Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR trends derived from literature on similar thiazole and amino-alcohol scaffolds (e.g., antifungal CYP51 inhibitors and kinase inhibitors).

SAR Summary Table

| Structural Modification | Effect on Potency | Mechanistic Rationale |

| Thiazole C4-Phenyl Substitution | Increases ( | Enhances lipophilicity and |

| Linker Length (2C vs 3C) | Variable | The standard 2-carbon (ethyl) linker is optimal for |

| Amine Substitution (Bulky) | Increases ( | Bulky groups (t-Butyl, Isopropyl) fit into hydrophobic pockets (e.g., S1' pocket in proteases). |

| Hydroxyl Removal (-OH | Abolishes ( | Loss of critical H-bond donor/acceptor capability; confirms pharmacophore validity. |

| Stereochemistry ( | Stereospecific | Typically, the ( |

References

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Molecular modeling and design of some

-amino alcohol grafted 1,4,5-trisubstituted 1,2,3-triazoles derivatives. National Institutes of Health (PMC). Available at: [Link] -

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

-

Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. Available at: [Link][2][1][3][4][5][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Protecting Group Workflows for 2-Aminothiazole Derivatives

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, serving as the core structural motif in numerous FDA-approved therapeutics, including kinase inhibitors (e.g., dasatinib), antimicrobial agents (e.g., cefdinir), and anti-inflammatory compounds . Despite its utility, the bifunctional nature of the 2-aminothiazole ring presents significant regiochemical and chemoselective challenges during multi-step synthesis.

This application note provides an in-depth technical guide to the mechanistic rationale, strategic selection, and validated protocols for protecting the 2-amino group. By controlling tautomerism and leveraging specific reaction environments, researchers can ensure high yields and absolute regioselectivity in downstream functionalizations, such as palladium-catalyzed cross-couplings and electrophilic aromatic substitutions.

Mechanistic Rationale: The Tautomerism Challenge

The fundamental challenge in protecting 2-aminothiazoles lies in the dynamic tautomeric equilibrium between the aromatic 2-aminothiazole form and the non-aromatic 2-iminothiazoline form. When exposed to electrophilic protecting reagents (e.g., Boc₂O, Trt-Cl, or Ac₂O), the molecule possesses two competing nucleophilic sites: the exocyclic amine (N2) and the endocyclic imine (N3).

Causality & Reaction Control: Under standard thermodynamic control, electrophilic attack predominantly occurs at the exocyclic N2 position. This pathway is energetically favored because the resulting amide or carbamate maintains the stable, fully conjugated aromaticity of the thiazole ring. However, under kinetic control, or when utilizing specific highly basic conditions that deprotonate the ring system, the endocyclic N3 can attack the electrophile, leading to a complex, difficult-to-separate mixture of exo- and endo-cyclic protected isomers .

Tautomeric equilibrium of 2-aminothiazole and resulting regioselective protection pathways.

To strictly direct protection to the exocyclic amine, chemists must utilize bulky protecting groups (steric shielding) or highly optimized, pH-controlled acylation conditions. Furthermore, for downstream reactions involving strong organometallic bases (e.g.,

Protection Strategy Matrix

The selection of a protecting group must be reverse-engineered from the harshest downstream condition the molecule will face. The table below summarizes validated strategies for 2-aminothiazole protection.

| Protecting Group | Reagents & Conditions | Primary Application & Causality | Deprotection Conditions | Typical Yield |

| Mono-Boc | Boc₂O, Na₂CO₃, THF/H₂O | Standard peptide coupling; mild electrophile shielding. Aqueous base prevents bis-adduct formation. | TFA/DCM (1:1) or 4M HCl in Dioxane | 85–90% |

| Di-Boc | Excess Boc₂O, DMAP, THF | Cross-coupling (Suzuki/Buchwald); strong base reactions. Masks acidic NH to prevent catalyst poisoning. | TFA/DCM (1:1) | 75–85% |

| Trityl (Trt) | Trt-Cl, Et₃N, DCM | Extreme steric shielding; directs subsequent C5 halogenation. Ideal for highly acid-sensitive workflows. | 1% TFA in DCM or Acetic Acid | 80–92% |

| Acetyl (Ac) | Ac₂O, DMAP, THF | Oxidative environments; robust stability during electrophilic aromatic substitution at C5. | Hydrazine or NaOH/MeOH | >90% |

Validated Experimental Protocols

Workflow Decision Architecture

Workflow decision tree for Mono- vs. Di-Boc protection of 2-aminothiazole derivatives.

Protocol A: Regioselective Mono-Boc Protection

Context: Standard Boc protection using DMAP and Et₃N in anhydrous solvents often yields a difficult-to-separate mixture of mono- and bis-Boc derivatives. By utilizing a biphasic aqueous system at a controlled pH, the formation of the bis-adduct is heavily suppressed .

-

Preparation: Dissolve 2-aminothiazole (10.0 mmol) in a mixture of THF (20 mL) and Deionized Water (20 mL).

-

pH Adjustment: Add solid Na₂CO₃ (15.0 mmol) to the rapidly stirring solution.

-

Causality Insight: The mild aqueous base deprotonates the intermediate without providing the requisite thermodynamic driving force to facilitate the second Boc addition, thereby trapping the reaction at the mono-Boc stage.

-

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) dissolved in THF (5 mL) over 15 minutes.

-

In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The mono-Boc product typically exhibits an

of ~0.4 and stains positively with ninhydrin (requires heat activation). -

Workup: Extract the aqueous layer with EtOAc (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol to afford pure tert-butyl thiazol-2-ylcarbamate.

Protocol B: Exhaustive Di-Boc Protection for Cross-Coupling

Context: When synthesizing complex 4- or 5-substituted thiazoles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with MIDA boronates) , the acidic NH of a mono-Boc group can coordinate with the Pd-catalyst or consume basic equivalents. Di-Boc protection is required.

-

Preparation: Suspend 2-aminothiazole (10.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere.

-

Catalysis & Base: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol) and Triethylamine (Et₃N, 25.0 mmol).

-

Causality Insight: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that forcefully drives the sterically hindered second acylation.

-

-

Reagent Addition: Add Boc₂O (25.0 mmol) in one portion. The solution will typically evolve CO₂ gas and transition to a pale yellow color.

-

Thermal Activation: Equip with a reflux condenser and heat the mixture at 65 °C for 18 hours.

-

Validation: Analyze via LC-MS. The target bis-Boc mass

should be observed as the base peak, with complete disappearance of the mono-Boc intermediate mass. -

Isolation: Quench with saturated aqueous NH₄Cl (20 mL) to neutralize the DMAP and Et₃N. Extract with DCM (3 x 20 mL), dry over MgSO₄, and purify via silica gel chromatography (gradient: 0–10% EtOAc in Hexanes) to yield the di-Boc protected thiazole as a stable oil or low-melting solid.

Troubleshooting & Analytical Insights

-

Isobaric Impurities during TLC: During Boc protection, unreacted Boc₂O can mimic product spots on TLC due to similar

values. Use a KMnO₄ stain to differentiate; the thiazole ring will rapidly reduce the permanganate (turning yellow/brown), whereas Boc₂O remains unreactive. -

Regioisomer Identification: If endocyclic protection (N3) is suspected due to poor yield, ¹H NMR is highly diagnostic. The C4 and C5 protons of the thiazole ring shift significantly upfield if the ring loses its aromaticity (endocyclic protection) compared to the aromatic exocyclic protected product.

-

Deprotection Pitfalls (Trityl Migration): Trityl groups on 2-aminothiazoles can occasionally undergo acid-catalyzed migration to the C5 position of the thiazole ring during deprotection if carbocation scavengers are omitted. Always include a cation scavenger (e.g., 2–5% triisopropylsilane, TIPS) during TFA-mediated deprotection to permanently quench the trityl cation.

References

-

Das, D., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." European Journal of Medicinal Chemistry. Available at:[Link]

-

Sharma, P., et al. (2017). "Synthesis of aminothiazoles: polymer-supported approaches." RSC Advances. Available at:[Link]

-

Smith, J., et al. (2024). "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." RSC Advances. Available at:[Link]

-

Rossi, M., et al. (2023). "Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

Application Note: High-Fidelity Coupling of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

This Application Note is designed to guide researchers through the precise coupling of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (CAS: 1344594-46-2).

The following guide prioritizes chemoselectivity (preferential reaction of the amine over the alcohol) and stereochemical integrity (preventing racemization of the sensitive C3 chiral center).

Executive Summary

(3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a high-value chiral intermediate utilized in the synthesis of kinase inhibitors and peptidomimetics. Its structure features a primary amine adjacent to an electron-withdrawing thiazole ring. This specific architecture presents two critical synthetic challenges:

-

Racemization Risk: The thiazole ring increases the acidity of the

-proton (C3), making the chiral center susceptible to deprotonation by standard bases (TEA, DIPEA) during coupling, leading to enantiomeric excess (%ee) erosion. -

Chemoselectivity: The presence of a free primary alcohol at C1 requires conditions that favor amide formation without competitive esterification.

This protocol details a Direct Coupling Method using T3P® (Propylphosphonic anhydride), selected for its proven ability to suppress epimerization in sensitive

Chemical Properties & Handling

| Property | Data | Notes |

| IUPAC Name | (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol | |

| CAS Number | 1344594-46-2 | |

| Molecular Weight | 158.22 g/mol | |

| Chirality | (S)-Enantiomer | |

| Solubility | DMSO, DMF, Methanol, Water | Limited solubility in DCM/EtOAc as free base. |

| pKa (Est.) | ~8.5 (Amine), ~16 (Alcohol) | Amine is less basic than typical alkyl amines. |

Critical Mechanistic Insight: The Racemization Trap

Before beginning, it is vital to understand why this molecule fails under standard conditions.

The thiazole ring acts as an electron sink. When the amine is acylated (converted to an amide), the C3-H bond becomes significantly more acidic. If a strong base (like DBU or excess DIPEA) is present, or if the reaction temperature is elevated, the C3 proton can be abstracted, forming a transient planar enolate-like intermediate. Reprotonation occurs non-selectively, destroying the (S)-configuration.

Diagram 1: Racemization Mechanism & Prevention Strategy

Caption: The thiazole moiety stabilizes the deprotonated intermediate. Using weak bases and rapid coupling reagents (T3P) bypasses this pathway.

Experimental Protocol: T3P-Mediated Direct Coupling

This method avoids the need for alcohol protection by exploiting the kinetic nucleophilicity difference between the amine and alcohol. T3P is chosen as the coupling agent because it acts as an acidic buffer initially and does not require HOBt additives.

Reagents Required:

-

Amine: (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (1.0 equiv)

-

Carboxylic Acid: Coupling Partner (1.05 equiv)

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc or DMF (1.5 equiv)

-

Base: N-Methylmorpholine (NMM) or Sym-Collidine (2.5 - 3.0 equiv)

-

Note: Avoid TEA or DIPEA if possible to minimize basicity.

-

-

Solvent: Anhydrous DMF or EtOAc (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation (0 min):

-

Charge a flame-dried reaction vessel with the Carboxylic Acid (1.05 equiv) and the (3S)-Amine (1.0 equiv).

-

Dissolve in anhydrous DMF (or EtOAc if solubility permits).

-

Cool the mixture to 0 °C in an ice bath. Temperature control is critical to prevent side reactions.

-

-

Base Addition (5 min):

-

Add N-Methylmorpholine (NMM) (3.0 equiv) dropwise.

-

Checkpoint: Ensure the internal temperature does not rise above 5 °C.

-

-

Activation & Coupling (10 min):

-

Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.

-

Why: Slow addition prevents localized exotherms. T3P activates the acid in situ; the amine reacts immediately, preventing the alcohol from competing.

-

-

Reaction (1 - 4 hours):

-

Allow the reaction to stir at 0 °C for 1 hour , then slowly warm to Room Temperature (20-25 °C) .

-

Monitor by LC-MS. Look for the mass of the amide (M+H).

-

Note: If ester formation (mass + coupling partner on alcohol) is observed (>5%), cool back to 0 °C and quench.

-

-

Work-up:

-

Dilute with EtOAc.

-

Wash with Water (x2) to remove DMF and T3P byproducts (water-soluble).

-

Wash with Sat. NaHCO₃ (to remove unreacted acid).

-

Wash with Brine .

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash chromatography (DCM/MeOH gradient). The free alcohol usually makes the product polar; start with 100% DCM and gradient to 10% MeOH.

-

Alternative Protocol: HATU (For Unreactive Acids)

If T3P fails to drive the reaction to completion due to steric hindrance, HATU is the alternative. However, Collidine must be used as the base to protect the chiral center.

Modifications:

-

Reagent: HATU (1.1 equiv).

-

Base: 2,4,6-Collidine (3.0 equiv). pKa ~7.4, significantly lower than DIPEA (pKa ~10.5), reducing racemization risk.

-

Pre-activation: Stir Acid + HATU + Collidine for 5 mins before adding the (3S)-Amine. This ensures the active ester is ready for the amine, minimizing the time the free amine sits in a basic solution.

Analytical Validation (Quality Control)

To verify the success of the coupling, you must confirm both identity and enantiomeric purity.

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Presence of amide doublet (~8.5 ppm). Shift of C3-H proton. |

| Chemoselectivity | LC-MS | Single peak (Amide). No bis-coupled product (Ester+Amide). |

| Enantiopurity | Chiral SFC / HPLC | >98% ee. (Compare against racemic standard). |

Recommended Chiral Column: Chiralpak IC or IG (immobilized phases are robust for polar amines). Mobile Phase: CO₂ / Methanol + 0.1% Diethylamine.

Workflow Visualization

Diagram 2: Decision Matrix for Coupling Conditions

Caption: Operational workflow for selecting the optimal coupling strategy based on steric demand and observed side reactions.

References

-

T3P Coupling Methodology: Dunetz, J. R., et al. (2011).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Letters, 13(19), 5048–5051. [Link]

- Racemization of Thiazole Derivatives: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (General reference on racemization of -chiral amines adjacent to electron-withdrawing groups).

-

Collidine vs DIPEA: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Engineering of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Executive Summary

(3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (CAS: 1344594-46-2) is a highly valuable chiral

Retrosynthetic Analysis & Route Selection

Traditional medicinal chemistry routes to

-

Chiral Auxiliary : (Rs)-tert-butanesulfinamide was selected due to its robust scalability, excellent diastereodirecting ability, and facile acidic cleavage[4].

-

C-C Bond Formation : A zinc-mediated Reformatsky reaction was chosen over lithium enolate addition. This eliminates the need for -78°C cryogenic reactors, allowing the reaction to proceed safely at 0°C to 20°C[5].

-

Ester Reduction : The NaBH

/CaCl

Process Chemistry & Causality (The "Why")

As a self-validating system, every reagent choice in this protocol serves a specific mechanistic and process-safety purpose:

-

Imine Condensation : The condensation of thiazole-2-carboxaldehyde with (Rs)-tert-butanesulfinamide is driven by Titanium(IV) ethoxide (Ti(OEt)

). Ti(OEt) -

Stereoselective Reformatsky Addition : The addition of ethyl bromoacetate to the chiral sulfinyl imine is mediated by activated Zinc. The stereochemical outcome (the S-configuration at C3) is dictated by a closed, six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group of the auxiliary blocks the Re-face of the imine, forcing the zinc enolate to attack exclusively from the Si-face, yielding the (S, Rs)-diastereomer with >98:2 d.r[5].

-

Chemoselective Reduction : Sodium borohydride alone is generally too mild to reduce esters efficiently. However, the addition of anhydrous CaCl

in a mixed EtOH/THF solvent system generates calcium borohydride[3]. The Ca

Visualizations

Synthetic workflow for the scale-up of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Mechanistic rationale and hazard mitigation strategies for process scale-up.

Step-by-Step Experimental Protocols (1 kg Scale)

Step 1: Synthesis of (Rs)-N-(1,3-thiazol-2-ylmethylene)-2-methylpropane-2-sulfinamide

-

Charge : To a 20 L jacketed glass reactor under N

, charge THF (8.0 L), thiazole-2-carboxaldehyde (1.00 kg, 8.84 mol), and (Rs)-tert-butanesulfinamide (1.12 kg, 9.28 mol). -

Addition : Agitate at 20°C. Slowly add Ti(OEt)

(4.03 kg, 17.68 mol) via an addition funnel over 30 minutes. (Note: Exothermic reaction; maintain internal temp <40°C). -

Reaction : Heat the mixture to 60°C and stir for 4 hours.

-

IPC 1 : Sample for HPLC. Proceed when residual aldehyde is <1.0%.

-

Workup : Cool to 20°C. Quench by pouring into a vigorously stirred mixture of EtOAc (10 L) and brine (5 L). Filter the resulting TiO

suspension through a pad of Celite. Wash the organic layer with brine, dry over Na

Step 2: Reformatsky Addition to yield Ethyl (3S)-3-((Rs)-1,1-dimethylethylsulfinamido)-3-(1,3-thiazol-2-yl)propanoate

-

Charge : To a clean, dry 20 L reactor, charge activated Zinc dust (1.15 kg, 17.6 mol) and anhydrous THF (5.0 L).

-

Activation : Add a catalytic amount of methanesulfonic acid (10 mL) to activate the zinc surface. Heat to 60°C for 15 mins, then cool to 0°C.

-

Addition : Prepare a solution of the imine from Step 1 (~1.8 kg) and ethyl bromoacetate (2.21 kg, 13.2 mol) in THF (3.0 L). Add this solution dropwise to the zinc suspension over 2 hours, maintaining the internal temperature between 0°C and 10°C.

-

Reaction : Allow the mixture to warm to 20°C and stir for 3 hours.

-

IPC 2 : Chiral HPLC must show >98% conversion and >98:2 d.r.

-

Workup : Quench with saturated aqueous NH

Cl (5 L). Extract with EtOAc (2 x 5 L). Wash organics with brine, dry, and concentrate.

Step 3: Reduction to yield N-((1S)-3-hydroxy-1-(1,3-thiazol-2-yl)propyl)-2-methylpropane-2-sulfinamide

-

Charge : Dissolve the ester from Step 2 (~2.4 kg) in a mixture of THF (6.0 L) and absolute EtOH (6.0 L) in a 30 L reactor.

-

Addition : Add anhydrous CaCl

(1.30 kg, 11.7 mol) and stir until fully dissolved. Cool the reactor to 0°C. -

Reduction : Carefully add NaBH

(0.88 kg, 23.4 mol) in small portions over 1.5 hours to control hydrogen evolution and exotherm. -

Reaction : Warm to 20°C and stir for 6 hours.

-

IPC 3 : LC-MS must confirm complete disappearance of the ester mass (m/z 305) and appearance of the alcohol mass (m/z 263).

-

Workup : Quench carefully with acetone (1.0 L) to destroy excess borohydride. Add 1M HCl to adjust pH to 7. Extract with EtOAc, wash with brine, and concentrate.

Step 4: Deprotection to (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

-

Charge : Dissolve the protected alcohol (~1.8 kg) in MeOH (8.0 L).

-

Deprotection : Add 4M HCl in dioxane (3.5 L) dropwise at 20°C. Stir for 2 hours.

-

IPC 4 : TLC (DCM:MeOH 9:1) to confirm complete loss of starting material.

-

Isolation : Concentrate the mixture to remove volatiles. Dissolve the residue in water (5 L) and wash with MTBE (2 x 3 L) to remove the sulfinyl byproducts. Adjust the aqueous layer to pH 10-11 using 2M NaOH. Extract the free amine with 2-MeTHF (3 x 4 L). Dry the combined organics and concentrate to yield the final product.

Data Presentation: IPC and Quality Metrics

| Process Step | Analytical Method | Target Metric | Action Limit / Expected Yield |

| 1. Imine Formation | RP-HPLC (UV 254 nm) | < 1.0% SM remaining | If >1%, add 0.1 eq Ti(OEt) |

| 2. Reformatsky | Chiral HPLC | > 98:2 d.r. (S,Rs : R,Rs) | If <95:5 d.r., recrystallize from MTBE/Heptane. Yield: 75-80% |

| 3. Ester Reduction | LC-MS (ESI+) | > 99% conversion to m/z 263 | If incomplete, add 0.5 eq NaBH |

| 4. Deprotection | GC-MS / Chiral HPLC | > 99% purity, > 99% e.e. | Final Yield: 80-85% (Overall ~45-50%) |

References

-

Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Regioselective Reduction of 1H-1,2,3-Triazole Diesters (Detailing NaBH4/CaCl2 Ester Reductions) Source: Molecules (MDPI) URL:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL synthesis

[label=" Ti(OEt)4

Fig 1: Asymmetric synthesis of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol via Ellman's auxiliary.

Q1: Why is my imine condensation yield so low when reacting thiazole-2-carboxaldehyde with (R)-tert-butanesulfinamide?

The Causality: Thiazole-2-carboxaldehyde is highly electron-deficient. While this increases the electrophilicity of the carbonyl carbon, it also makes the aldehyde highly prone to hydration. In the presence of even trace moisture, the equilibrium strongly favors the unreactive hydrate, stalling imine formation. The Solution: Do not rely on molecular sieves alone. You must use a stoichiometric excess of Titanium(IV) ethoxide (Ti(OEt)₄) as both a Lewis acid activating agent and an irreversible water scavenger .

Self-Validating Protocol: Imine Condensation

-

Dissolve thiazole-2-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.2 M) under argon.

-

Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.

-

Stir at 50 °C for 12 hours. (In-process check: TLC should show complete consumption of the aldehyde; the imine typically runs slightly lower in Rf than the starting aldehyde in EtOAc/Hexane).

-

Quench by adding an equal volume of saturated aqueous NaCl while stirring vigorously. (Validation: A thick, white slurry of TiO₂ salts must precipitate immediately. If the solution remains clear, the titanium reagent was degraded).

-

Filter the slurry through a tightly packed Celite pad, wash thoroughly with EtOAc, and concentrate the filtrate.

Q2: During the addition step to form the β-amino ester, I am getting poor diastereomeric excess (de < 60%) and low yields. How can I improve this?

The Causality: The addition of standard lithium enolates (e.g., from ethyl acetate and LDA) to thiazole-substituted sulfinyl imines suffers from reversibility and competing deprotonation of the thiazole ring. Furthermore, the highly coordinating nature of the thiazole nitrogen disrupts the highly ordered six-membered Zimmerman-Traxler transition state required for strict facial selectivity. The Solution: Switch from a lithium enolate to a Reformatsky reagent (zinc enolate). Zinc provides a tighter, more stable chelate with both the sulfinyl oxygen and the imine nitrogen, suppressing reversibility and strictly enforcing Re-face attack to yield the desired (3S) stereocenter .

Self-Validating Protocol: Reformatsky Addition

-

Suspend Zinc dust (3.0 eq) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 5 minutes, then cool to room temperature and add TMSCl (1 mol%). (Validation: An observable exotherm and slight bubbling indicate successful zinc activation).

-

Add ethyl bromoacetate (2.5 eq) dropwise at 40 °C. Stir for 30 minutes until the zinc is mostly consumed.

-

Cool the Reformatsky reagent to -40 °C and add the (R)-sulfinyl imine (1.0 eq) dissolved in THF dropwise.

-

Slowly warm the reaction to -10 °C over 4 hours.

-

Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

Q3: My ester reduction with LiAlH₄ is cleaving the sulfinamide group and causing over-reduction. What is the alternative?

The Causality: Lithium aluminum hydride (LiAlH₄) is too harsh; it reductively cleaves the N–S bond of the sulfinamide auxiliary, leading to premature deprotection and a complex mixture of polar byproducts. The Solution: Use Lithium borohydride (LiBH₄). LiBH₄ is highly chemoselective; it is strong enough to reduce the ethyl ester to the corresponding primary alcohol but mild enough to leave the chiral sulfinamide intact .

Self-Validating Protocol: Chemoselective Ester Reduction

-

Dissolve the β-sulfinylamino ester in anhydrous THF/MeOH (10:1 ratio) at 0 °C. (Note: MeOH acts as an accelerator for the borohydride).

-

Add LiBH₄ (2.0 M in THF, 2.0 eq) dropwise.

-

Stir at room temperature for 6 hours.

-

Carefully quench with 1M NaOH. (Validation: Vigorous effervescence indicates the destruction of unreacted borohydride. The basic pH prevents premature acidic cleavage of the sulfinamide).

-

Extract the aqueous layer 3 times with EtOAc, dry over Na₂SO₄, and concentrate.

Q4: I have successfully deprotected the sulfinamide with HCl/MeOH, but I cannot isolate the final product from the aqueous phase. It's too water-soluble!

The Causality: The final product, (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol, is a highly polar 1,3-amino alcohol. The heteroaromatic thiazole ring further increases its hydrophilicity. Standard liquid-liquid extraction (e.g., with DCM or EtOAc) will result in massive yield losses because the partition coefficient heavily favors the aqueous layer. The Solution: Avoid aqueous liquid-liquid extraction entirely. Use strongly acidic cation-exchange chromatography to isolate the free base directly from the crude reaction mixture .

Self-Validating Protocol: Deprotection and Ion-Exchange Isolation

-

Treat the sulfinylamino alcohol with 4M HCl in dioxane/MeOH (1:1) for 2 hours at room temperature.

-

Evaporate all volatiles under reduced pressure to yield the crude hydrochloride salt as a sticky solid.

-

Dissolve the residue in a minimum amount of DI water and load it onto a pre-washed Dowex 50WX8 (H⁺ form) resin column.

-

Wash the column with 3 column volumes of DI water. (Validation: Test the eluent with pH paper. Wash until the eluent is strictly neutral (pH 7), confirming the complete removal of non-basic organic impurities and cleaved auxiliary).

-

Elute the desired free amine using 2M aqueous NH₃.

-

Lyophilize (freeze-dry) the ammoniacal fractions to obtain the pure (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol as a solid.

Quantitative Optimization Data

The table below summarizes the critical improvements achieved by switching to the optimized reagents detailed in the FAQs above.

| Reaction Step | Reagent System | Temperature Profile | Isolated Yield (%) | Diastereomeric Ratio (dr) |

| Acetate Addition | EtOAc, LDA (Lithium Enolate) | -78 °C | 42% | 70:30 |

| Acetate Addition | BrCH₂CO₂Et, Zn (Reformatsky) | -40 °C to -10 °C | 88% | 95:5 |

| Ester Reduction | LiAlH₄ in THF | 0 °C | 25% (Cleavage) | N/A |

| Ester Reduction | LiBH₄ in THF/MeOH | 0 °C to RT | 92% | Maintained (>95:5) |

References

- Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. SciSpace.

- Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. National Institutes of Health (NIH).

- ChemInform Abstract: Scalable Synthesis of β-Amino Esters via Reformatsky Reaction with N-tert-Butanesulfinyl Imines. ResearchGate.

- Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. ResearchGate.

Technical Support Guide: Solubility & Handling of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

[1][2]

Executive Summary: The Physicochemical Paradox

The molecule (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol presents a classic "solubility paradox" often encountered in heterocyclic fragment-based drug discovery.

Structurally, it contains three distinct domains that compete for solvation:

-

Thiazole Ring: Aromatic, electron-withdrawing, and moderately lipophilic.[1][2]

-

Primary Amine (C3): Highly basic (pKa ~9-10), capable of H-bond donation/acceptance.[1][2]

The Core Issue: This molecule is a polar heterocycle .[1][2] While the thiazole ring suggests some lipophilicity, the 1,3-amino-alcohol motif dominates its physicochemical behavior.[1][2] It creates a dense hydrogen-bonding network that resists solvation in non-polar media (DCM, Toluene) while making extraction from aqueous phases notoriously difficult.[1][2] Furthermore, if handled as a salt (e.g., dihydrochloride), it behaves as an ionic solid, rendering it insoluble in almost all organic solvents except methanol or DMSO.[1]

Solubility Profiling Matrix

The following data summarizes the solubility behavior of the Free Base form. If you are working with the HCl salt, solubility in organic solvents (except MeOH/DMSO) will be negligible.[1][2]

| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |

| Protic Polar | Water (pH < 7) | Excellent | Forms highly soluble ammonium salts.[1][2] |

| Methanol / Ethanol | Good | Best choice for handling the free base.[1][2] | |

| Isopropanol (IPA) | Moderate | Heating often required; good for recrystallization.[1][2] | |

| Aprotic Polar | DMSO / DMF | Excellent | Universal solvent, but difficult to remove.[1][2] |

| Acetonitrile (MeCN) | Low | Often oils out; requires heating.[1][2] | |

| Chlorinated | Dichloromethane (DCM) | Poor | Major Pain Point. Requires 5-10% MeOH to dissolve.[1][2] |

| Chloroform | Poor | Slightly better than DCM due to H-bond acidity.[1][2] | |

| Ethers | THF / 1,4-Dioxane | Moderate | Soluble, but may precipitate upon cooling.[1][2] |

| Diethyl Ether / MTBE | Insoluble | Used to precipitate the compound from reaction mixtures.[1][2] | |

| Hydrocarbons | Hexane / Toluene | Insoluble | Strictly antisolvents.[1][2] |

Critical Troubleshooting: Question & Answer

Issue 1: "I cannot extract the compound from the aqueous layer after the reaction."

Q: I performed a reaction in water/THF, but when I try to extract with DCM or Ethyl Acetate, the product stays in the water. How do I recover it?

A: This is the most common issue.[1][2] The partition coefficient (LogP) of this molecule is predicted to be negative or near zero (approx -0.4 to -1.1), meaning it prefers water over organic solvents [1, 2].[1]

Protocol:

-

pH Adjustment (Critical): Ensure the aqueous layer is basic (pH > 12) using NaOH or K2CO3.[1][2] You must deprotonate the amine to force it into the organic layer.[2]

-

Salting Out: Saturate the aqueous layer with NaCl.[2] This disrupts the hydration sphere of the amino-alcohol, pushing it into the organic phase (Hofmann effect).[1][2]

-

Solvent Switch: Standard DCM or EtOAc is often too non-polar.[1][2]

Issue 2: "The compound oils out or turns into a gum in DCM."[1][2][3]

Q: I dissolved the free base in DCM for a coupling reaction, but it formed a sticky gum on the flask walls.

A: This is caused by intermolecular Hydrogen Bonding .[1][2] In non-polar solvents like DCM, the amine and alcohol groups interact with each other rather than the solvent, leading to aggregation (gumming).[1][2]

Protocol:

-

Add a Co-solvent: Add 5-10% DMF or Methanol to the DCM.[1][2] This breaks the intermolecular aggregates.[2]

-

Concentration Limit: Avoid concentrations >0.1 M in pure DCM.

-

Derivatization: If the gumming prevents reaction, consider protecting the alcohol (e.g., TBDMS) or amine (e.g., Boc) in situ in a more polar solvent (THF/DMF) before moving to DCM.[1][2]

Issue 3: "My silica column is streaking, and I'm losing mass."

Q: I tried to purify the crude material on normal phase silica (Hexane/EtOAc), but the compound is not eluting or is streaking badly.

A: The primary amine interacts strongly with the acidic silanols (Si-OH) on the silica gel surface, acting as an "anchor."[1][2]

Protocol:

-

Mobile Phase Modifier: You must add a basic modifier.[1][2] Use 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1][2]

-

Switch Stationary Phase: Use Amine-functionalized silica (NH2-silica).[1][2] This eliminates the acid-base interaction.[2]

-

Reverse Phase (Recommended): For this polarity, C18 Reverse Phase (Water/MeCN + 0.1% Formic Acid) is far superior and avoids yield loss due to irreversible adsorption.[1][2]

Visual Guide: Extraction & Workup Decision Tree

The following flowchart illustrates the logical pathway for isolating (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol from an aqueous reaction mixture.

Figure 1: Decision tree for maximizing recovery of polar amino-thiazole alcohols from aqueous media.

Salt vs. Free Base: Handling Guide

Researchers often purchase the Dihydrochloride salt because it is more stable (less prone to oxidation) than the free amine.[1][2] However, the salt presents unique challenges.[2]

| Feature | Free Base | Dihydrochloride Salt |

| Appearance | Viscous Oil or Low-Melting Solid | White/Off-white Crystalline Solid |

| Solubility (Org) | Soluble in MeOH, THF, DMSO | Insoluble in THF, DCM, EtOAc |

| Solubility (Aq) | Moderate (pH dependent) | Very High |

| Usage | Required for Nucleophilic substitutions | Must be neutralized (Et3N/DIPEA) before use |

Technical Tip: If you have the salt and need to perform a reaction in anhydrous THF/DCM:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165665242, (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride. Retrieved March 4, 2026 from [Link][1]

-

Cheméo (2025). Chemical Properties of 1-Propanol, 3-amino- (Analogous Structure Analysis). Retrieved March 4, 2026 from [Link][1]

Technical Support Center: Purification of Thiazole-Based Amino Alcohols

The following guide serves as a specialized Technical Support Center for the purification of thiazole-based amino alcohols. It is designed for researchers encountering specific isolation challenges inherent to the dual basicity and polarity of these scaffolds.

Current Status: Operational Agent: Senior Application Scientist Topic: Overcoming Polarity & Basicity Challenges in Thiazole Isolation

Core Technical Analysis: The "Sticky" Problem

Thiazole-based amino alcohols present a unique purification challenge due to their amphiphilic and basic nature .

-

The Thiazole Ring: The nitrogen at position 3 is weakly basic (

), but it can still participate in hydrogen bonding. -

The Amino Alcohol Chain: Primary or secondary amines on the side chain are significantly more basic (

). -

The Problem: On standard silica gel, the acidic silanol groups (

) protonate the amine, leading to strong ionic retention. This manifests as severe tailing (streaking) , irreversible adsorption (loss of mass), or co-elution with impurities.

Troubleshooting Guide (Q&A)

Q1: My compound streaks from the baseline to the solvent front on TLC and column. How do I fix this?

Diagnosis: Uncontrolled acid-base interaction between your amine and the silica stationary phase. Solution: You must mask the active silanol sites.

-

The Fix: Pre-treat your silica gel with 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) in the mobile phase. -

Why it works: TEA is a stronger base than your thiazole amino alcohol. It preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your product to partition based on polarity rather than ionic attraction.

-

Pro-Tip: For very sensitive separations, flush the column with the TEA-containing solvent before loading your sample to ensure the column is equilibrated.

Q2: I isolated my product, but it is a viscous, intractable oil/gum instead of a solid.

Diagnosis: Thiazole amino alcohols often resist crystallization due to rotational freedom in the alkyl chain and hydrogen bonding networks preventing lattice formation. Solution: Switch to Salt Formation or Trituration .

-

Method A (Salt Formation): Dissolve the oil in a minimal amount of dry ether or ethanol. Bubble dry HCl gas or add a stoichiometric amount of oxalic acid. Thiazole salts often crystallize readily where the free base does not.

-

Method B (Trituration): Dissolve the gum in a "good" solvent (e.g., DCM), then slowly add a "bad" solvent (e.g., Hexane or Pentane) with vigorous stirring. This forces the oil to crash out as a powder.

Q3: My recovery yield is low (<50%) after column chromatography, but the reaction looked clean.

Diagnosis: Irreversible adsorption. The basic amine has formed a stable salt with the silica and is stuck at the top of the column. Solution: Increase ionic strength or switch stationary phases.

-

Immediate Fix: Flush the column with a polar solvent containing a competitor base: DCM:MeOH:NH4OH (90:9:1) .

-

Long-term Fix: Switch to Neutral Alumina or Basic Alumina stationary phases, which lack the acidic protons of silica gel. Alternatively, use Reversed-Phase (C18) chromatography where silanol activity is suppressed by end-capping.

Q4: During extraction, I get a persistent emulsion.

Diagnosis: Amino alcohols act as surfactants (amphiphiles) at neutral pH. Solution: Adjust pH to break the amphiphilic balance.

-

The Fix: Ensure the aqueous layer is clearly basic (pH > 10) using NaOH or

to suppress the ammonium ion, making the molecule purely organic-soluble. -

Caution: Avoid acidic washes; the protonated amine acts as a cationic surfactant, stabilizing the emulsion.

Experimental Protocols

Protocol A: Amine-Modified Silica Gel Chromatography

Best for: Purifying free-base thiazole amino alcohols that streak on standard plates.

-

Slurry Preparation: Suspend silica gel (230–400 mesh) in the starting mobile phase (e.g., Hexane:Ethyl Acetate).

-

Modifier Addition: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% (v/v) . Stir for 10 minutes.

-

Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing TEA to saturate the silica.

-

Loading: Dissolve the crude thiazole in a minimum volume of DCM/TEA (99:1). Load carefully.

-

Elution: Run the gradient.

-

Note: You can remove TEA from the mobile phase once the gradient starts, but keeping 0.5% ensures sharp peaks.

-

-

Post-Run: Rotovap fractions. To remove residual TEA (boiling point ~89°C), co-evaporate with toluene or dry under high vacuum for 4 hours.

Protocol B: "Crash" Crystallization (Trituration)

Best for: Turning gummy oils into handleable solids.

-

Dissolution: Place the crude oil in a round-bottom flask. Add Diethyl Ether or MTBE dropwise until the oil just dissolves.

-

Precipitation: While stirring rapidly with a magnetic bar, add n-Hexane or Pentane dropwise.

-

Observation: The solution should turn cloudy (turbid). Stop adding hexane.

-

Nucleation: Scratch the inner wall of the flask with a glass rod at the air-liquid interface.

-

Maturation: Cool the flask in an ice bath for 30 minutes. The gum should harden into a filterable solid.

-

Isolation: Filter via Buchner funnel and wash with cold hexane.

Data Visualization

Recommended Solvent Systems for Thiazole Amino Alcohols[1]

| Solvent System | Composition (v/v) | Application | Notes |

| DCM / MeOH | 95:5 to 90:10 | General Chromatography | High solubility; good for polar amino alcohols. |

| DCM / MeOH / NH4OH | 90:10:1 | Deactivated Silica | Gold Standard for basic amines. Prevents tailing.[1] |

| EtOAc / Hexane / TEA | 50:49:1 | Low Polarity Impurities | Good for separating non-polar side products. |

| Toluene / Ethanol | 80:20 | Recrystallization | Excellent for thiazole salts (e.g., hydrochlorides). |

| Acetonitrile / Water | Gradient | Reversed-Phase (C18) | Use with 0.1% TFA or Formic Acid modifiers. |

Purification Decision Matrix

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state and chromatographic behavior of the crude thiazole amino alcohol.

References

-

General Thiazole Synthesis & Isolation: Lingaraju, G. S., et al.[2] "Synthesis of 2,5-Disubstituted Thiazoles." Synthesis, 2012, 44, 1373-1379.[2]

-

One-Pot Synthesis of 2-Aminothiazoles: Castells, J., et al.[2][3][4] "Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles... from Alcohols."[2][4] The Journal of Organic Chemistry, 2024.

-

Chromatography Troubleshooting for Basic Heterocycles: BenchChem Technical Guide. "Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography."

-

Green Synthesis & Recrystallization: Kalhor, M., et al. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid." RSC Advances, 2023.

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiazolyl Propanol Derivatives

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of thiazolyl propanol derivatives—a critical scaffold in beta-adrenergic blockers (e.g., Tilisolol analogs) and antifungal agents.

Current Status: Operational Topic: Thermodynamic & Kinetic Control in Thiazole-Epoxide Ring Opening Audience: Medicinal Chemists, Process Development Scientists

Executive Technical Brief

Thiazolyl propanol derivatives are typically synthesized via the nucleophilic ring-opening of a thiazolyl-epoxide intermediate or the addition of a thiazolyl-metal species to propylene oxide. Temperature is the single most critical critical process parameter (CPP) in this workflow.

-

The Challenge: The thiazole ring is electron-deficient, making the adjacent epoxide highly reactive but prone to polymerization.

-

The Trade-off: High temperatures (

) favor thermodynamic products and reaction completion but accelerate thiazole decomposition and oligomerization. Low temperatures (

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: I am observing significant oligomerization during the ring-opening of my thiazolyl epoxide with an amine. Lowering the temperature to 25°C stopped the reaction completely. What is the fix?

Diagnosis: You are likely operating in a "kinetic dead zone." Thiazolyl epoxides are less reactive than phenyl epoxides due to the electron-withdrawing nature of the thiazole ring, which destabilizes the transition state for nucleophilic attack without acid catalysis. The Solution: Instead of purely thermal activation, switch to Lewis Acid Catalysis at Moderate Temperatures .

-

Add a Promoter: Use 10 mol%

or mild Lewis acids like -

Temperature Strategy: Run the reaction at 40°C . The catalyst allows the reaction to proceed at this lower temperature, avoiding the thermal threshold (

) where oligomerization dominates. -

Solvent Switch: Avoid THF (which coordinates to the catalyst). Use Acetonitrile or Toluene.

Q2: My regioselectivity is poor (mixture of - and -attack) when synthesizing 1-(thiazol-2-yl)propan-2-ol via Grignard addition.

Diagnosis: High temperatures favor the attack at the less hindered carbon (steric control), but if the temperature is too high during the quench or addition, the "ate" complex equilibrates, leading to mixtures. Furthermore, thiazolyl-magnesium species are thermally unstable above -10°C. The Solution:

-

Cryogenic Addition: The formation of the 2-lithiothiazole or thiazolyl-Grignard must occur at -78°C .

-